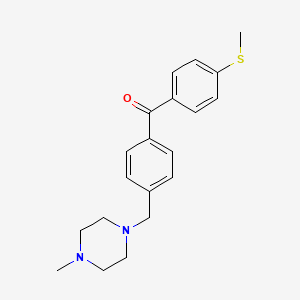

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Noncovalent Interactions and Crystal Structure Analysis

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine has been studied for its noncovalent interactions and crystal structure. Researchers found that the orientation of the amino group differs in non-halogenated structures. Quantum Theory of Atoms-in-Molecules (QTAIM) was used to characterize intra- and intermolecular interactions. The study revealed significant roles of N–H⋯N hydrogen bonds and H–H bonding in the stabilization of these crystal structures (El-Emam et al., 2020).

Synthesis and Biological Evaluation

Another significant application includes the synthesis and biological evaluation of derivatives, specifically for their anti-inflammatory and analgesic properties. One study synthesized novel derivatives and evaluated them for these activities, noting potent activity in compounds with specific substituents. The semi-planar structure of these derivatives may be key to their reactivity with biological receptors (Kothamunireddy & Galla, 2021).

Antimicrobial and Surface Activities

The compound's derivatives were also used to synthesize heterocyclic compounds with various rings, displaying antimicrobial and surface activities. These activities highlight the versatility of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in generating compounds with diverse biological applications (El-Sayed et al., 2015).

Antihypertensive Properties

A study on some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are derivatives of this compound, showed antihypertensive activity. The hypotensive action was attributed to a relaxant effect on vascular smooth muscle, suggesting potential therapeutic applications in hypertension (Turner et al., 1988).

Synthesis and Characterization for Medicinal Chemistry

Research has also focused on the synthesis and characterization of derivatives of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine for applications in medicinal chemistry. These derivatives are evaluated for their structural stability and potential interactions in various biological processes (Dani et al., 2013).

特性

IUPAC Name |

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFHEOBZSVBCHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

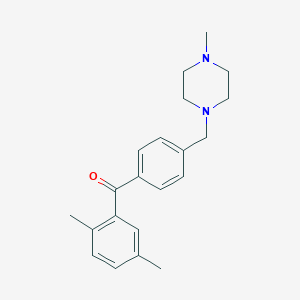

![3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359490.png)

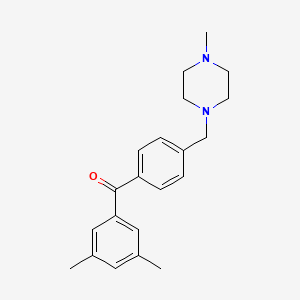

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone](/img/structure/B1359491.png)

![2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359494.png)

![3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359495.png)

![3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359496.png)

![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)

![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)